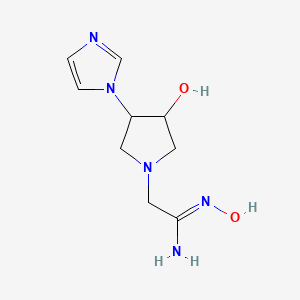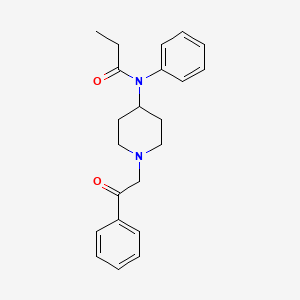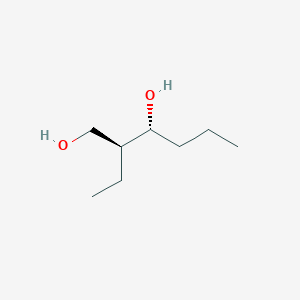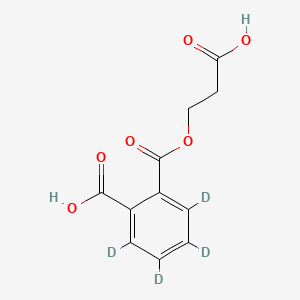
Mono(2-carboxyethyl) Phthalate-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of Mono(2-carboxyethyl) Phthalate-d4 involves the incorporation of deuterium atoms into the phthalate structure. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including deuterium exchange reactions . Industrial production methods are not widely documented, but they likely involve large-scale organic synthesis techniques to ensure high purity and yield .
化学反应分析
Mono(2-carboxyethyl) Phthalate-d4 undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the carboxyethyl group.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures . The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
Mono(2-carboxyethyl) Phthalate-d4 has several scientific research applications:
Chemistry: Used as a stable isotope-labeled compound in analytical chemistry for tracing and quantification purposes.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential effects on biological systems and its role in drug development.
Industry: Utilized in the production of plasticizers and other industrial chemicals.
作用机制
The mechanism of action of Mono(2-carboxyethyl) Phthalate-d4 involves its interaction with molecular targets and pathways. As a phthalate derivative, it can act as an endocrine disruptor, affecting hormone synthesis, transport, and metabolism . It interferes with nuclear receptors in various neural structures, potentially leading to neurological disorders .
相似化合物的比较
Mono(2-carboxyethyl) Phthalate-d4 can be compared with other similar compounds such as:
Mono(2-(2-carboxyethyl)-3-hydroxybutyl)-d4 Phthalate: Another deuterated phthalate derivative with similar applications in research.
Monobutyl Phthalate: A non-deuterated phthalate used in various industrial applications.
Monoethyl Phthalate: Another phthalate derivative with applications in plasticizers and other industrial products.
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements .
属性
分子式 |
C11H10O6 |
|---|---|
分子量 |
242.22 g/mol |
IUPAC 名称 |
2-(2-carboxyethoxycarbonyl)-3,4,5,6-tetradeuteriobenzoic acid |
InChI |
InChI=1S/C11H10O6/c12-9(13)5-6-17-11(16)8-4-2-1-3-7(8)10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15)/i1D,2D,3D,4D |
InChI 键 |
OSXPVFSMSBQPBU-RHQRLBAQSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCC(=O)O)[2H])[2H] |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)OCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[(4aS,7aS)-6-oxido-3,4,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridin-6-ium-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B13431393.png)

![2,2,2-trifluoro-1-[4,8,11-tris(2,2,2-trifluoroacetyl)-1,4,8,11-tetrazacyclotetradec-1-yl]ethanone](/img/structure/B13431404.png)
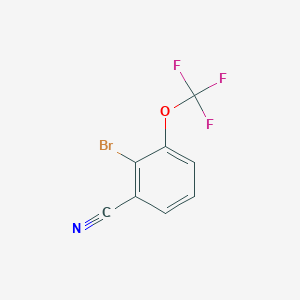
![tert-butyl (3S)-4-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13431411.png)
![3-dodecyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13431413.png)

![[2,6-Difluoro-4-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B13431427.png)
